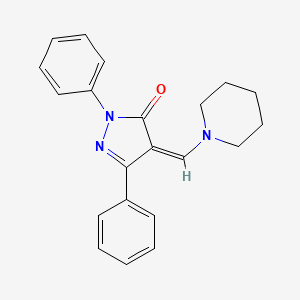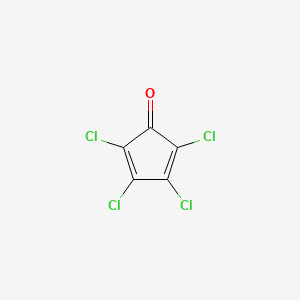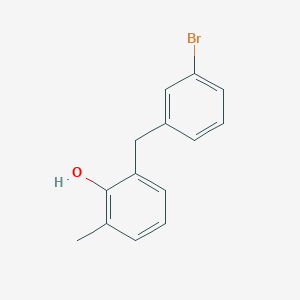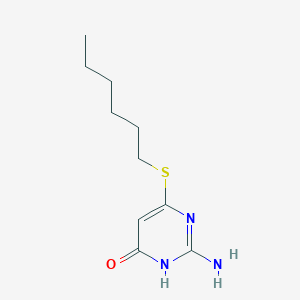![molecular formula C15H8ClNS B14733327 2-Chlorothiochromeno[4,3-b]indole CAS No. 6502-55-2](/img/structure/B14733327.png)
2-Chlorothiochromeno[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorothiochromeno[4,3-b]indole is a heterocyclic compound that combines the structural features of both indole and chromene This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorothiochromeno[4,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Cycloaddition Reactions: Indole-based cycloaddition reactions are powerful tools in organic synthesis for constructing complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and acyl chlorides.
Cycloaddition: Reagents such as dienes and dipolarophiles are used under conditions that promote concerted bond formation.
Major Products
Electrophilic Substitution: Products include halogenated, alkylated, and acylated derivatives of this compound.
Cycloaddition: Products include polycyclic frameworks and spirocyclic systems.
Wissenschaftliche Forschungsanwendungen
2-Chlorothiochromeno[4,3-b]indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chlorothiochromeno[4,3-b]indole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-Chlorothiochromeno[4,3-b]indole can be compared with other indole and chromene derivatives:
Similar Compounds: Indole, chromene, and their various substituted derivatives
Eigenschaften
CAS-Nummer |
6502-55-2 |
|---|---|
Molekularformel |
C15H8ClNS |
Molekulargewicht |
269.7 g/mol |
IUPAC-Name |
2-chlorothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H8ClNS/c16-9-5-6-14-11(7-9)15-12(8-18-14)10-3-1-2-4-13(10)17-15/h1-8H |
InChI-Schlüssel |
WADLXFZNSYPDIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CSC4=C(C3=N2)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)



![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)


![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)


![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)


